molecular formula C6H6N4O2S2 B12598716 2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione CAS No. 651049-46-6

2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione

Cat. No.: B12598716
CAS No.: 651049-46-6
M. Wt: 230.3 g/mol
InChI Key: JWGFVWOHEZYPAZ-UHFFFAOYSA-N
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Description

2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione (CAS 651049-46-6) is a chemical compound with the molecular formula C6H6N4O2S2 and a molecular weight of 230.27 g/mol . This pyrimido[5,4-d]pyrimidine derivative features a fused heterocyclic core structure, a scaffold that is of significant interest in medicinal chemistry and drug discovery. While specific biological data for this particular analog is limited in the public domain, the broader class of pyrimido[5,4-d]pyrimidine compounds has recently been identified as a novel and promising molecular scaffold for developing new therapeutic agents . Research has shown that synthetic analogs based on this core structure can exhibit potent activity against neglected tropical diseases, demonstrating low micromolar efficacy against parasites like Trypanosoma brucei (the causative agent of sleeping sickness) and Leishmania infantum . The presence of multiple sulfur and oxygen functional groups on this fused ring system makes it a versatile intermediate for further chemical exploration and synthesis. Researchers can utilize this compound as a key building block for creating diverse chemical libraries or for probing biochemical pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

651049-46-6

Molecular Formula

C6H6N4O2S2

Molecular Weight

230.3 g/mol

IUPAC Name

2,6-bis(sulfanylidene)-1,4a,5,8a-tetrahydropyrimido[5,4-d]pyrimidine-4,8-dione

InChI

InChI=1S/C6H6N4O2S2/c11-3-1-2(8-6(14)9-3)4(12)10-5(13)7-1/h1-2H,(H2,7,10,12,13)(H2,8,9,11,14)

InChI Key

JWGFVWOHEZYPAZ-UHFFFAOYSA-N

Canonical SMILES

C12C(C(=O)NC(=S)N1)NC(=S)NC2=O

Origin of Product

United States

Preparation Methods

Traditional Synthetic Routes

Traditional synthetic approaches often employ multi-step reactions involving starting materials such as uracil derivatives. These methods can include:

  • Condensation Reactions: Utilizing uracil as a precursor, condensation reactions with thioketones or thioamides are common. The reaction conditions typically involve heating and the presence of catalysts to promote cyclization.

  • Cyclization Techniques: Cyclization can be achieved through various methods including microwave-assisted synthesis which enhances reaction rates and yields.

Modern Synthetic Approaches

Recent advancements in synthetic methodologies have introduced more efficient routes:

  • One-Pot Multi-Component Reactions (MCRs): MCRs allow for the simultaneous formation of multiple bonds in a single reaction vessel, significantly reducing the time and resources needed for synthesis. For example, combining uracil derivatives with appropriate thioketones and aldehydes in one reaction step has shown promising results.

  • Green Chemistry Techniques: Utilizing environmentally friendly solvents and reagents has become a focus in modern synthesis. For instance, reactions conducted in water or using bio-based solvents have been explored to reduce environmental impact while maintaining yield.

Comparative Analysis of Preparation Methods

The following table summarizes various preparation methods for 2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione, highlighting their advantages and disadvantages.

Method Advantages Disadvantages
Traditional Synthesis Established protocols; readily available reagents Often lengthy; lower yields; multiple steps required
Microwave-Assisted Synthesis Faster reaction times; higher yields Requires specialized equipment; potential scalability issues
One-Pot Multi-Component Reactions Simplifies synthesis; reduces waste; high efficiency May require optimization for specific substrates
Green Chemistry Approaches Environmentally friendly; reduced toxic waste May not be applicable for all compounds

Research Findings

Recent studies have focused on optimizing the conditions for synthesizing 2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione:

  • Yield Improvement: Research indicates that modifying reaction conditions such as temperature and solvent can significantly improve yields. For example, using a solvent mixture of water and ethanol has been shown to enhance solubility and reactivity.

  • Purity Enhancement: Techniques such as recrystallization and chromatography are employed post-synthesis to achieve higher purity levels of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation. The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and leading to cell death .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 2,6- and 4,8-positions of pyrimidopyrimidines are critical for modulating electronic and steric properties. Below is a comparative analysis of key analogues:

Compound Name 2,6-Substituents 4,8-Substituents Yield (%) Key Features
Target Compound Sulfanylidene (C=S) Dione (C=O) N/A High lipophilicity (inferred)
2,6-Dichloro-4,8-dimorpholinyl (3a, ) Chlorine Morpholine 60 Polar groups enhance aqueous solubility
2,6-Dichloro-4,8-thiomorpholinyl (3b, ) Chlorine Thiomorpholine 58 Thioether groups improve metabolic stability
Dipyridamole () Diethanolamino Dipiperidino N/A Clinically used antiplatelet agent
NU3076 () Diethanolamino 4-Methoxybenzylamino N/A Enhanced receptor selectivity

Key Observations :

  • Sulfanylidene vs.
  • Dione vs. Amino Groups: The dione moieties may introduce hydrogen-bonding interactions distinct from the amino or morpholine groups in analogues, affecting target binding .

Biological Activity

2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione is a bicyclic compound classified under pyrimido[5,4-d]pyrimidines. Its unique structure and the presence of sulfur atoms suggest potential biological activities that are being explored in various research contexts.

PropertyValue
CAS No. 651049-46-6
Molecular Formula C6H6N4O2S2
Molecular Weight 230.3 g/mol
IUPAC Name 2,6-bis(sulfanylidene)-1,4a,5,8a-tetrahydropyrimido[5,4-d]pyrimidine-4,8-dione
InChI Key JWGFVWOHEZYPAZ-UHFFFAOYSA-N

The biological activity of 2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione is primarily attributed to its interaction with specific molecular targets involved in cell proliferation. Preliminary studies suggest that this compound may inhibit key enzymes that facilitate cancer cell growth. The binding affinity to these enzymes could lead to significant cytotoxic effects on tumor cells.

Antitumor Activity

Recent studies have evaluated the antitumor potential of related compounds within the same chemical class. For instance, a study on benzimidazole derivatives demonstrated notable antitumor activity against various human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays and BrdU proliferation assays. Although specific data for 2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione is limited, its structural similarities suggest it may exhibit comparable effects.

Table: Comparative Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM) in 2D AssayIC50 (μM) in 3D Assay
Compound 5A5492.12 ± 0.214.01 ± 0.95
Compound 6HCC8275.13 ± 0.977.02 ± 3.25
Compound 8NCI-H3586.75 ± 0.199.31 ± 0.78

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been investigated. Studies indicate that compounds with a pyrimidine core can exhibit activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. The mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

  • Anticancer Studies : A study focusing on the synthesis of pyrimidine derivatives highlighted their potential as antitumor agents through various in vitro assays indicating significant cytotoxicity against cancer cells while also affecting normal fibroblasts.
  • Antimicrobial Testing : Research has shown that derivatives similar to our compound exhibit broad-spectrum antimicrobial activity, suggesting that modifications to the pyrimidine structure could enhance efficacy.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have indicated that substitutions at specific positions can significantly alter biological activity, emphasizing the importance of molecular design in drug development.

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